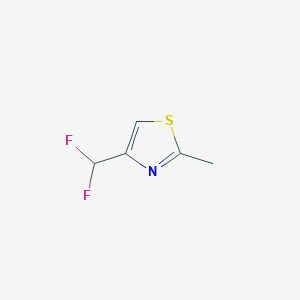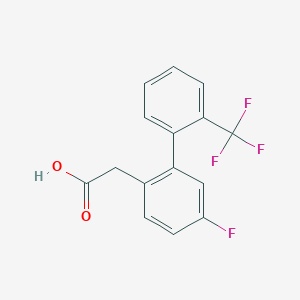
2-(2-Morpholinylphenylmethoxy)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Morpholinylphenylmethoxy)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms, attached to a phenylmethoxy group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Morpholinylphenylmethoxy)phenol typically involves the nucleophilic aromatic substitution reaction. One common method involves the reaction of 2-chlorophenol with morpholine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Another synthetic route involves the use of phenol and 2-(chloromethyl)phenylmorpholine. This reaction also requires a base and is typically conducted under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product.
化学反応の分析
Types of Reactions
2-(2-Morpholinylphenylmethoxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, leading to the formation of nitro, halogen, or alkyl derivatives.
Acid-Base Reactions: The phenolic hydroxyl group can participate in acid-base reactions, forming phenoxide ions in the presence of bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and alkyl halides for alkylation are commonly employed.
Acid-Base Reactions: Bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used to form phenoxide ions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, halogen, or alkyl derivatives
Acid-Base Reactions: Phenoxide salts
科学的研究の応用
2-(2-Morpholinylphenylmethoxy)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in pharmaceutical formulations.
Industry: It is used in the production of polymers, resins, and other materials due to its unique chemical properties.
作用機序
The mechanism of action of 2-(2-Morpholinylphenylmethoxy)phenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and electron donation, affecting the compound’s reactivity and interactions with other molecules. The morpholine ring can also engage in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
In biological systems, the compound may act as an antioxidant by scavenging free radicals and chelating metal ions. It can also modulate cell signaling pathways and gene expression, contributing to its potential therapeutic effects.
類似化合物との比較
2-(2-Morpholinylphenylmethoxy)phenol can be compared with other phenolic compounds that contain similar functional groups. Some similar compounds include:
2-(2-Piperidinylphenylmethoxy)phenol: Contains a piperidine ring instead of a morpholine ring.
2-(2-Pyrrolidinylphenylmethoxy)phenol: Contains a pyrrolidine ring instead of a morpholine ring.
2-(2-Piperazinylphenylmethoxy)phenol: Contains a piperazine ring instead of a morpholine ring.
The uniqueness of this compound lies in the presence of the morpholine ring, which imparts distinct chemical and physical properties compared to its analogs
特性
分子式 |
C17H19NO3 |
|---|---|
分子量 |
285.34 g/mol |
IUPAC名 |
2-[morpholin-2-yl(phenyl)methoxy]phenol |
InChI |
InChI=1S/C17H19NO3/c19-14-8-4-5-9-15(14)21-17(13-6-2-1-3-7-13)16-12-18-10-11-20-16/h1-9,16-19H,10-12H2 |
InChIキー |
PODXMAMDNUUSTL-UHFFFAOYSA-N |
正規SMILES |
C1COC(CN1)C(C2=CC=CC=C2)OC3=CC=CC=C3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-Chloro-5-methylpyrrolo[2,3-d]pyrimidin-7-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-3-methyloxolan-3-ol](/img/structure/B12067704.png)
![Phosphonic acid, [3-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]propyl]-, diethyl ester](/img/structure/B12067706.png)




![[2-Bromo-5-(2-ethoxyethoxy)phenyl]methanamine](/img/structure/B12067741.png)





![N-[2-(trifluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B12067790.png)
